

Application Notes and Protocols for CCT241736 in Mouse Xenograft Models

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Compound of Interest

Compound Name: CCT241736

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These application notes provide a comprehensive overview of the use of **CCT241736**, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, in mouse xenograft models of acute myeloid leukemia (AML).^{[1][2][3][4]} The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways affected by **CCT241736**.

Overview

CCT241736 is an orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models of AML, particularly those harboring FLT3 internal tandem duplication (ITD) mutations.^{[1][2][3][4]} Its dual inhibitory action against both FLT3 and Aurora kinases allows it to overcome resistance mechanisms observed with other FLT3 inhibitors.^{[1][2][3][4]}

Data Presentation

In Vivo Efficacy of CCT241736 in AML Xenograft Models

The following tables summarize the dosages and treatment schedules of **CCT241736** used in various mouse xenograft models.

Parameter	Details
Drug	CCT241736
Models	Subcutaneous xenografts
Cell Lines	MOLM-13 (FLT3-ITD), MOLM-13-RES (Quizartinib-resistant), MV4-11 (FLT3-ITD)
Mouse Strains	Athymic nude mice
Administration	Oral (p.o.)
Dosing Regimen	Twice daily (b.i.d.)

Cell Line	Dosage (mg/kg)	Treatment Duration	Observed Effect	Reference
MOLM-13	25, 50, 100	12 days	Dose-dependent tumor growth inhibition	[5]
MOLM-13	100	8 days	Tumor regression	[5]
MOLM-13-RES	100	5 days	Significant tumor growth inhibition	[5]
MV4-11	100	18 days	Aberrant mitosis and tumor growth inhibition	[5][6]

Systemic Model	Details
Cell Line	BaF3-FLT3-ITD F691L (luciferase-expressing)
Mouse Strain	NOD SCID mice
Administration	Oral (p.o.)
Dosing Regimen	Twice daily (b.i.d.)
Dosage	100 mg/kg
Monitoring	Whole-body bioluminescent imaging
Observed Effect	Reduced tumor burden
Reference	[5]

Experimental Protocols

Subcutaneous Xenograft Model Protocol

This protocol outlines the establishment and treatment of subcutaneous AML xenografts in mice.

Materials:

- MOLM-13 or MV4-11 human AML cells
- Female athymic nude mice (6-8 weeks old)
- Matrigel® Matrix
- **CCT241736** formulated for oral administration
- Vehicle control
- Calipers

Procedure:

- **Cell Preparation:** Culture MOLM-13 or MV4-11 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1×10^7 cells/100 μ L.
- **Tumor Implantation:** Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- **Tumor Growth Monitoring:** Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Treatment Initiation:** When tumors reach a mean diameter of approximately 6 mm, randomize mice into treatment and control groups.
- **Drug Administration:** Administer **CCT241736** orally twice daily at the desired dose (e.g., 25, 50, or 100 mg/kg). Administer vehicle to the control group on the same schedule.
- **Efficacy Evaluation:** Continue treatment for the specified duration (e.g., 5 to 18 days).^[5] Monitor tumor volume and body weight regularly.
- **Endpoint:** At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunoblotting, immunohistochemistry).

Immunoblotting Protocol for Biomarker Analysis

This protocol is for assessing the modulation of signaling pathways in tumor lysates.

Materials:

- Excised tumor tissue
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus

- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

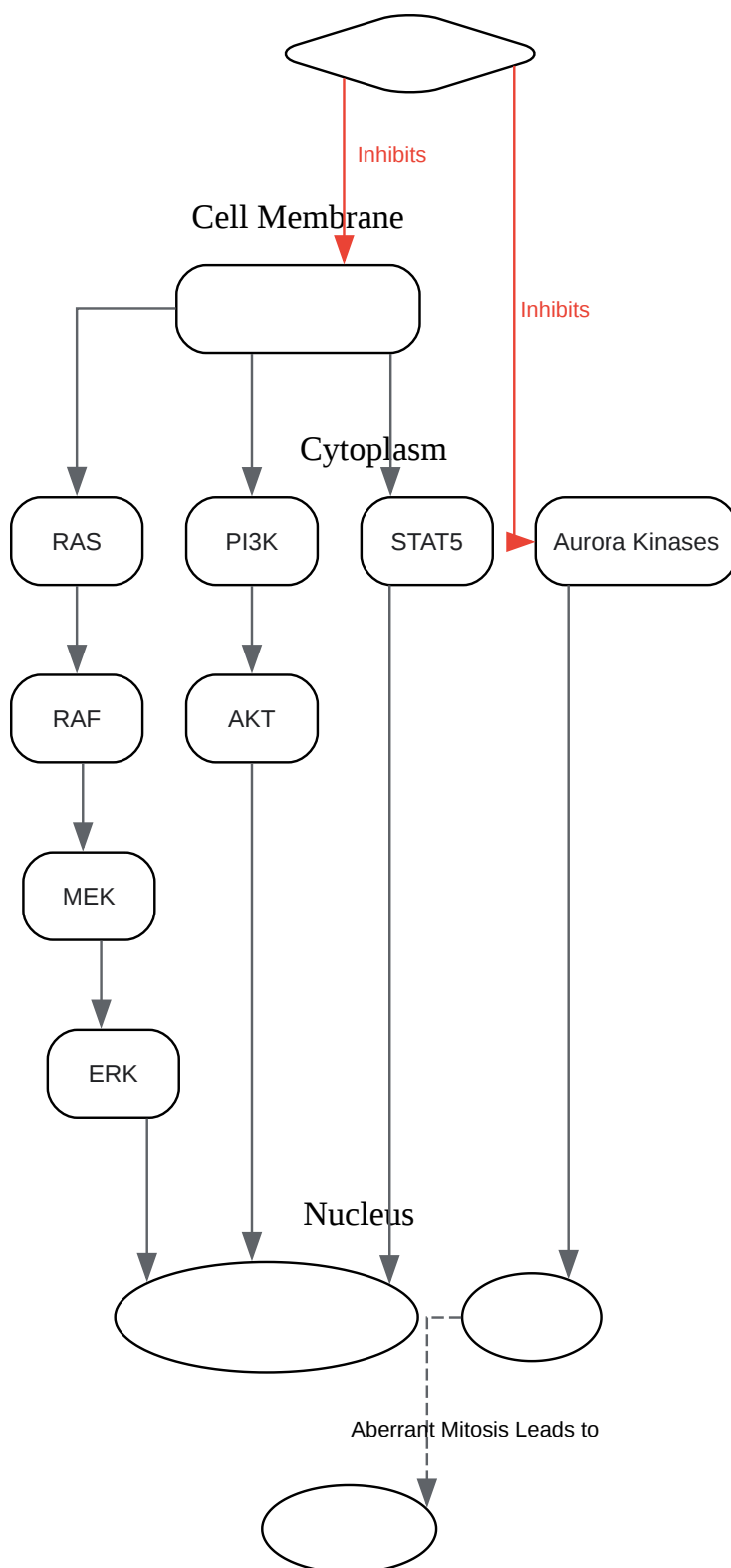
- Protein Extraction: Homogenize tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a membrane.
- Immunodetection: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
- Signal Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

CCT241736 Mechanism of Action

CCT241736 exerts its anti-leukemic effects by dually inhibiting FLT3 and Aurora kinases. In FLT3-ITD positive AML, the constitutively active FLT3 receptor drives downstream signaling through pathways such as PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT. **CCT241736** blocks FLT3 signaling, leading to decreased phosphorylation of key downstream effectors like STAT5,

AKT, and ERK.[1] Simultaneously, inhibition of Aurora kinases disrupts mitosis, leading to aberrant cell division and apoptosis.[1][5]

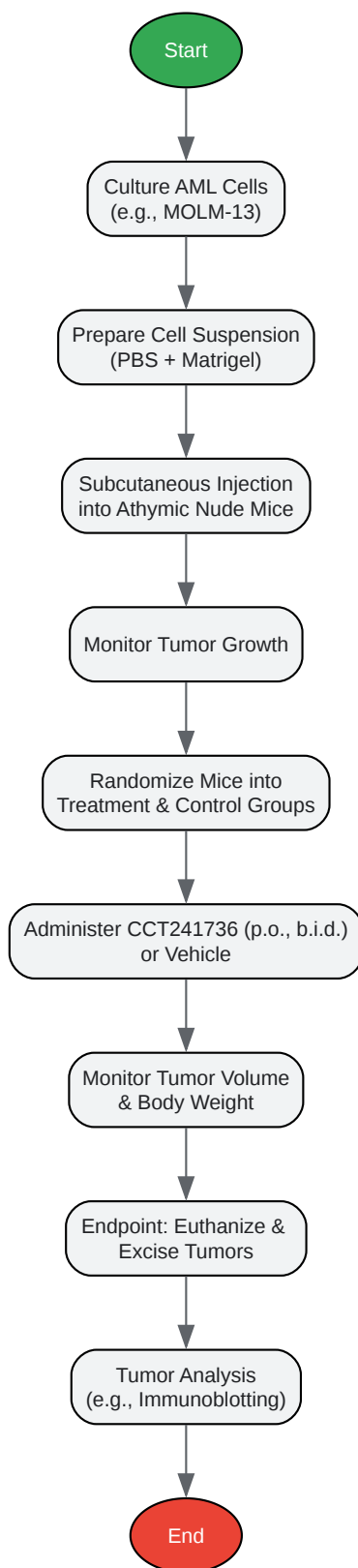


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Caption: **CCT241736** inhibits FLT3-ITD and Aurora Kinases.

Xenograft Experiment Workflow

The following diagram illustrates the typical workflow for a subcutaneous xenograft study using **CCT241736**.

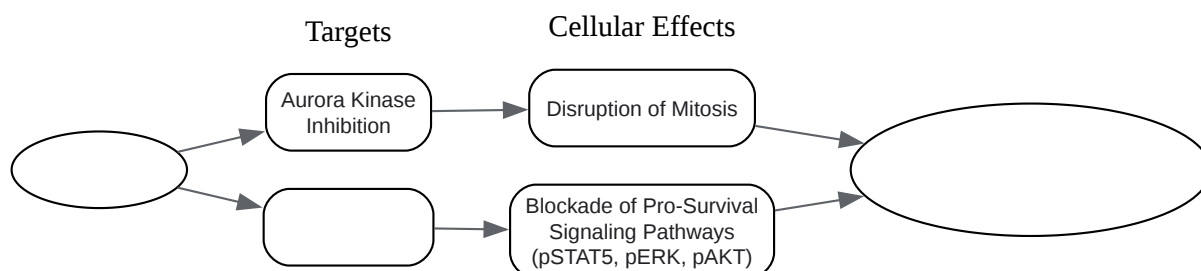


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Caption: Workflow for a **CCT241736** xenograft study.

Logical Relationship of CCT241736's Dual Action

This diagram shows the logical relationship between the dual inhibition of FLT3 and Aurora kinases by **CCT241736** and the resulting cellular outcomes.



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